molecular formula C21H19OP B14518006 Oxo(diphenyl)(1-phenylprop-1-en-2-yl)-lambda~5~-phosphane CAS No. 62556-17-6

Oxo(diphenyl)(1-phenylprop-1-en-2-yl)-lambda~5~-phosphane

Cat. No.: B14518006
CAS No.: 62556-17-6
M. Wt: 318.3 g/mol
InChI Key: WLLITUFKMUGVTM-UHFFFAOYSA-N
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Description

Oxo(diphenyl)(1-phenylprop-1-en-2-yl)-lambda~5~-phosphane is a complex organophosphorus compound known for its unique chemical properties and potential applications in various fields. This compound features a phosphorus atom bonded to two phenyl groups and a 1-phenylprop-1-en-2-yl group, with an oxo group attached to the phosphorus atom. The presence of these functional groups imparts distinct reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo(diphenyl)(1-phenylprop-1-en-2-yl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1-phenylprop-1-en-2-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Oxo(diphenyl)(1-phenylprop-1-en-2-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxo(diphenyl)(1-phenylprop-1-en-2-yl)-lambda~5~-phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxo(diphenyl)(1-phenylprop-1-en-2-yl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of enzymes like acetylcholinesterase, thereby modulating neurotransmitter levels in the nervous system. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxo(diphenyl)(1-phenylprop-1-en-2-yl)-lambda~5~-phosphane is unique due to its combination of functional groups, which imparts distinct reactivity and stability.

Properties

CAS No.

62556-17-6

Molecular Formula

C21H19OP

Molecular Weight

318.3 g/mol

IUPAC Name

2-diphenylphosphorylprop-1-enylbenzene

InChI

InChI=1S/C21H19OP/c1-18(17-19-11-5-2-6-12-19)23(22,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3

InChI Key

WLLITUFKMUGVTM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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